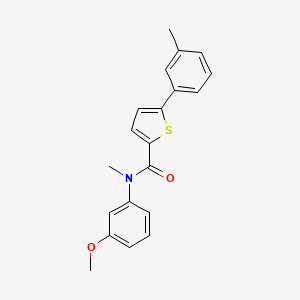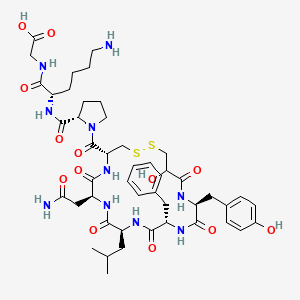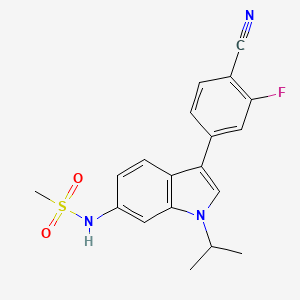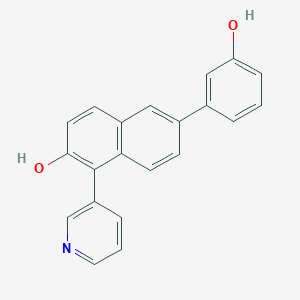![molecular formula C22H26FN3O B10780174 1-[4-(2,2-Dimethylpropyl)-1h-imidazol-2-yl]-2-[4-(5-fluoropyridin-2-yl)phenyl]propan-2-ol](/img/structure/B10780174.png)
1-[4-(2,2-Dimethylpropyl)-1h-imidazol-2-yl]-2-[4-(5-fluoropyridin-2-yl)phenyl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for CHEMBL1672352 are not explicitly detailed in the available literature. compounds in the ChEMBL database are typically synthesized through standard organic synthesis techniques, which may involve multiple steps of chemical reactions under controlled conditions. Industrial production methods would likely involve scaling up these laboratory procedures to produce the compound in larger quantities, ensuring purity and consistency.
Chemical Reactions Analysis
CHEMBL1672352, like many bioactive molecules, can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group in the molecule with another, often using reagents like halogens or nucleophiles.
The specific reagents and conditions used in these reactions would depend on the functional groups present in CHEMBL1672352. The major products formed from these reactions would vary based on the specific reaction pathways and conditions employed.
Scientific Research Applications
CHEMBL1672352 has a wide range of scientific research applications, including:
Chemistry: It can be used as a tool compound to study various chemical reactions and mechanisms.
Biology: It may be used to investigate biological pathways and interactions at the molecular level.
Medicine: It has potential therapeutic applications, possibly serving as a lead compound for drug development.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which CHEMBL1672352 exerts its effects would depend on its specific molecular structure and the biological targets it interacts with. Typically, bioactive molecules interact with specific proteins or enzymes, modulating their activity and thereby affecting various cellular pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
CHEMBL1672352 can be compared with other similar bioactive molecules in the ChEMBL database. Similar compounds might share structural features or functional groups, but CHEMBL1672352 may exhibit unique properties or activities that distinguish it from others. Some similar compounds could include those with comparable bioactivity profiles or those used in similar research applications.
Properties
Molecular Formula |
C22H26FN3O |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-[5-(2,2-dimethylpropyl)-1H-imidazol-2-yl]-2-[4-(5-fluoropyridin-2-yl)phenyl]propan-2-ol |
InChI |
InChI=1S/C22H26FN3O/c1-21(2,3)11-18-14-25-20(26-18)12-22(4,27)16-7-5-15(6-8-16)19-10-9-17(23)13-24-19/h5-10,13-14,27H,11-12H2,1-4H3,(H,25,26) |
InChI Key |
SQDJZWNPXIGNRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CN=C(N1)CC(C)(C2=CC=C(C=C2)C3=NC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide](/img/structure/B10780091.png)
![N-[1-[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]indol-6-yl]-N-methylacetamide](/img/structure/B10780097.png)

![1-ethyl-2-[(1E,3E,5E)-5-[1-ethyl-3-methyl-3-[4-oxo-4-[2-[4-[[[4-oxo-4-[[1-[4-[(2-phenylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl]amino]butanoyl]amino]methyl]triazol-1-yl]ethylamino]butyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B10780103.png)
![1-{[4-({4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]phenyl}methyl)phenyl]methyl}-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B10780105.png)
![2-[4-bromo-2-(1-phenylpyrazole-4-carbonyl)phenoxy]acetic Acid](/img/structure/B10780112.png)
![3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[[4-[4-[(2-phenylethylamino)methyl]phenyl]phenyl]methyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B10780117.png)
![N-pyrimidin-2-yl-5-thia-3,11,12-triazatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraen-4-amine](/img/structure/B10780118.png)
![N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-4-iodo-N-pyridin-2-ylcubane-1-carboxamide](/img/structure/B10780125.png)
![6,8-dichloro-4-((5-(4-chlorophenethyl)-4-(3,3,3-trifluoropropyl)-4H-1,2,4-triazol-3-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B10780138.png)

![2-[(1r)-3-Amino-1-Phenyl-Propoxy]-4-Chloro-Benzonitrile](/img/structure/B10780157.png)


